molecular formula C12H16O4S2 B2468825 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid CAS No. 1155563-59-9

2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid

Cat. No.: B2468825
CAS No.: 1155563-59-9
M. Wt: 288.38
InChI Key: XZGAYAVXVPBEKX-UHFFFAOYSA-N
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Description

2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid is a chemical compound with the molecular formula C12H16O4S2 and a molecular weight of 288.39 g/mol . This compound is characterized by the presence of a propanesulfonyl group and a phenylsulfanyl group attached to a propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid typically involves the reaction of 2-(propane-1-sulfonyl)phenyl thiol with a suitable propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or sulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}butanoic acid
  • 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}pentanoic acid
  • 2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}hexanoic acid

Uniqueness

2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. These differences make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2-propylsulfonylphenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S2/c1-3-8-18(15,16)11-7-5-4-6-10(11)17-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGAYAVXVPBEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1SC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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